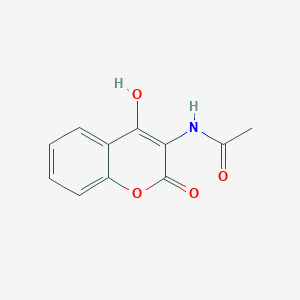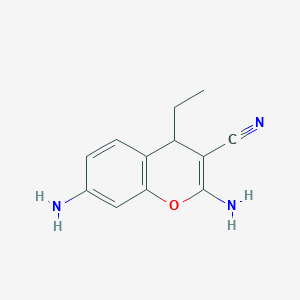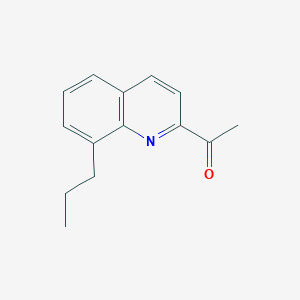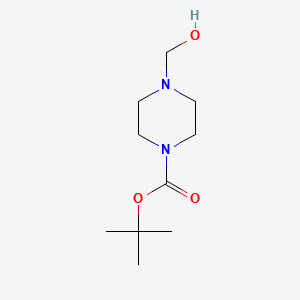
N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride typically involves the reaction of 3-nitrobenzaldehyde with ethylenediamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Scientific Research Applications
N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is employed in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride can be compared with other similar compounds, such as:
N1,N1-bis(2-pyridinylmethyl)ethane-1,2-diamine: This compound has different functional groups and exhibits distinct reactivity and selectivity.
N-(1-Naphthyl)ethylenediamine dihydrochloride: This compound is used in different applications and has unique chemical properties
This compound stands out due to its specific reactivity and selectivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H12ClN3O2 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
N'-(3-nitrophenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c9-4-5-10-7-2-1-3-8(6-7)11(12)13;/h1-3,6,10H,4-5,9H2;1H |
InChI Key |
HZAIUQXEXFOIIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Bromothieno[3,2-d]pyrimidine](/img/structure/B11887709.png)

![2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione](/img/structure/B11887726.png)
![Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11887733.png)


![2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11887751.png)

